molecular formula C14H21NO3 B12856450 (2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate

(2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate

Cat. No.: B12856450
M. Wt: 251.32 g/mol
InChI Key: FRVOKABUOLRZOR-GLGOKHISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate: is a complex organic compound featuring a pyrrole ring with a formyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Maillard reaction, where amines and sugars react non-enzymatically to form 2-formylpyrroles . Another approach is the one-step synthesis from O-ethyl 2-thionoester pyrroles .

Industrial Production Methods: Industrial production of this compound may involve large-scale Maillard reactions or other efficient synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, solvents, and catalysts, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in the pyrrole ring can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential to form various derivatives.

Biology:

Medicine:

  • Potential applications in drug discovery and development due to its unique structural properties.

Industry:

  • Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pyrrole ring’s electron-rich nature allows it to interact with various biological molecules, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The main difference lies in the side chains attached to the pyrrole ring. While (2R)-Ethyl 2-(2-formyl-1H-pyrrol-1-yl)-4-methylhexanoate has an ethyl ester group, the similar compounds have different substituents, such as carboxylic acid or propanoic acid groups.
  • Unique Properties: The presence of the ethyl ester group in this compound may confer unique reactivity and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl (2R)-2-(2-formylpyrrol-1-yl)-4-methylhexanoate

InChI

InChI=1S/C14H21NO3/c1-4-11(3)9-13(14(17)18-5-2)15-8-6-7-12(15)10-16/h6-8,10-11,13H,4-5,9H2,1-3H3/t11?,13-/m1/s1

InChI Key

FRVOKABUOLRZOR-GLGOKHISSA-N

Isomeric SMILES

CCC(C)C[C@H](C(=O)OCC)N1C=CC=C1C=O

Canonical SMILES

CCC(C)CC(C(=O)OCC)N1C=CC=C1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.